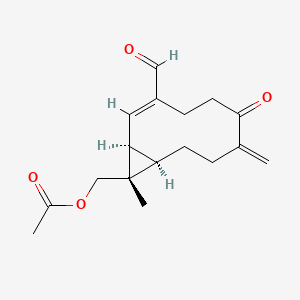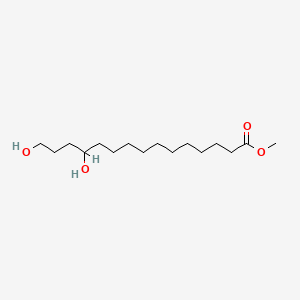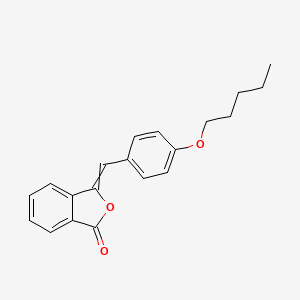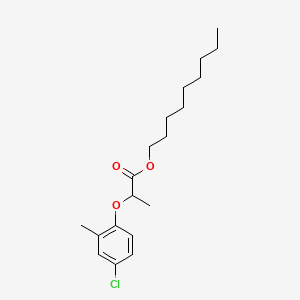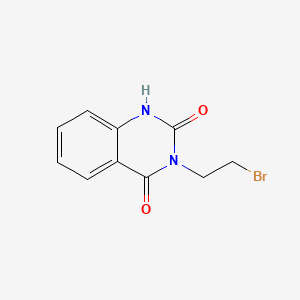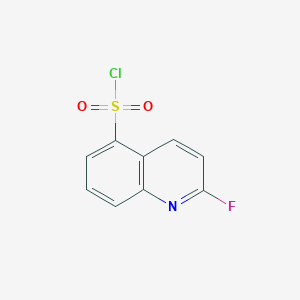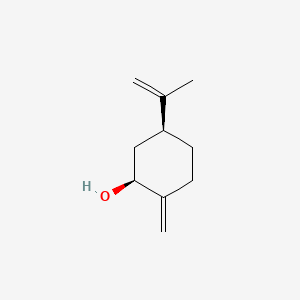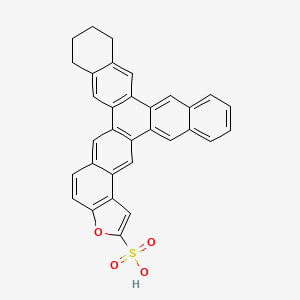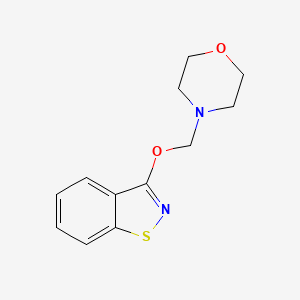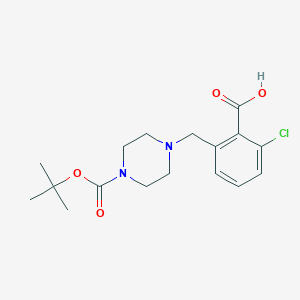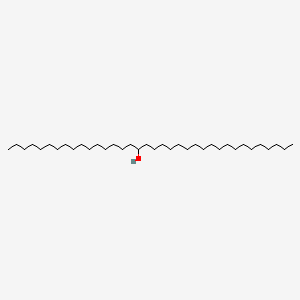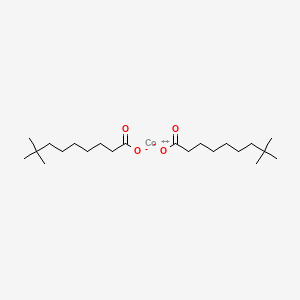![molecular formula C10H10BrN5O B12651693 2,5-Diamino-6-[(4-bromophenyl)amino]pyrimidin-4(1h)-one CAS No. 5472-85-5](/img/structure/B12651693.png)
2,5-Diamino-6-[(4-bromophenyl)amino]pyrimidin-4(1h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diamino-6-[(4-bromophenyl)amino]pyrimidin-4(1H)-one is a heterocyclic aromatic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of amino groups at the 2 and 5 positions, a bromophenyl group at the 6 position, and a keto group at the 4 position. It is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diamino-6-[(4-bromophenyl)amino]pyrimidin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromoaniline and 2,5-diaminopyrimidine.
Condensation Reaction: The 4-bromoaniline is reacted with 2,5-diaminopyrimidine under acidic or basic conditions to form the desired product. This reaction may require a catalyst to enhance the reaction rate.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Diamino-6-[(4-bromophenyl)amino]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The keto group can be reduced to form hydroxyl derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted pyrimidines.
Aplicaciones Científicas De Investigación
2,5-Diamino-6-[(4-bromophenyl)amino]pyrimidin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antibacterial, and antiviral agent.
Biological Research: The compound is used to investigate enzyme inhibition and receptor binding.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 2,5-Diamino-6-[(4-bromophenyl)amino]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Diamino-6-[(4-chlorophenyl)amino]pyrimidin-4(1H)-one: Similar structure with a chlorine atom instead of bromine.
2,5-Diamino-6-[(4-fluorophenyl)amino]pyrimidin-4(1H)-one: Similar structure with a fluorine atom instead of bromine.
2,5-Diamino-6-[(4-methylphenyl)amino]pyrimidin-4(1H)-one: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromophenyl group in 2,5-Diamino-6-[(4-bromophenyl)amino]pyrimidin-4(1H)-one imparts unique electronic and steric properties, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets.
Propiedades
Número CAS |
5472-85-5 |
|---|---|
Fórmula molecular |
C10H10BrN5O |
Peso molecular |
296.12 g/mol |
Nombre IUPAC |
2,5-diamino-4-(4-bromoanilino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H10BrN5O/c11-5-1-3-6(4-2-5)14-8-7(12)9(17)16-10(13)15-8/h1-4H,12H2,(H4,13,14,15,16,17) |
Clave InChI |
SRIOITFVGXRJSU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC2=C(C(=O)NC(=N2)N)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


